1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine
Overview
Description
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine is a compound with the molecular formula C14H14FN5S and a molecular weight of 303.36 g/mol . It is a specialty product used primarily in proteomics research . This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine involves several steps. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation . The reaction is carried out at a power of 800W for 3 minutes, followed by cooling and solvent recovery . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cell lines . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as:
2-(1H-Indol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits high anticancer activity.
6-(4-Bromophenyl)-2-(1H-indol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Shows good activity against various cancer cell lines.
6-(4-Chlorophenyl)-2-(1H-indol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Also displays significant anticancer properties.
The uniqueness of this compound lies in its specific fluorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPENIWLPUUKNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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